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Compound of Interest

Compound Name:
(1S,6S)-2-Azabicyclo[4.2.0]octan-

3-one

CAS No.: 2416219-24-2

Cat. No.: B2828088

Get Quote

Executive Summary
Bicyclic

-lactams (penicillins, cephalosporins, carbapenems) remain the cornerstone of antibiotic
chemotherapy. Their efficacy is driven by a unique physical attribute: ring strain.[1] The fusion
of the four-membered azetidinone ring with a five- or six-membered ring forces the bridgehead
nitrogen into a pyramidal geometry, suppressing normal amide resonance. This "chemical
spring" loads the carbonyl carbon for nucleophilic attack—specifically by the serine hydroxyl of
bacterial Penicillin-Binding Proteins (PBPs).[1]

This guide quantifies these physical properties, correlating structural strain (Woodward’s h

parameter) with infrared spectral signatures, hydrolytic instability, and pharmacokinetic

parameters.

Structural Fundamentals & Ring Strain
The reactivity of bicyclic
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-lactams is governed by the deviation of the bridgehead nitrogen from planarity. In a standard
amide, the nitrogen is

hybridized (planar), allowing lone pair delocalization into the carbonyl

orbital. In bicyclic

-lactams, ring fusion prevents this planarity.

Woodward’s h Parameter
Nobel laureate R.B. Woodward defined the parameter

as the perpendicular distance of the nitrogen atom from the plane defined by its three
substituents (C3, C5, and the side chain carbon).

= 0 Å: Planar, stable amide (unreactive).[1]

> 0 Å: Pyramidal nitrogen, inhibited resonance, high reactivity.

Scaffold Ring Fusion Woodward h (Å) Reactivity Profile

Penams (Penicillins)
[4,5]-fusion

(saturated)
0.40 – 0.50

Moderate reactivity;

acid unstable.

Cephems

(Cephalosporins)

[4,6]-fusion

(unsaturated)
0.20 – 0.25

Lower intrinsic strain;

reactivity modulated

by C3 leaving group.

Carbapenems
[4,5]-fusion

(unsaturated)
0.50 – 0.60

Highest strain; highly

reactive; chemically

unstable.

Structural Classification Diagram
The following diagram illustrates the hierarchy and structural relationships of these scaffolds.
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Bicyclic Beta-Lactam Core
(Azetidinone fused to Ring B)

5-Membered Ring B

 [4,5]-Fusion

6-Membered Ring B

 [4,6]-Fusion

PENAM (Thiazolidine)
Ex: Penicillin G

h ~ 0.45 Å

 S at pos 1

CARBAPENEM (Pyrroline)
Ex: Imipenem

h ~ 0.55 Å (High Strain)

 C at pos 1
(C2=C3 double bond)

PENEM (Thiazoline)
Ex: Faropenem

 S at pos 1
(C2=C3 double bond)

CEPHEM (Dihydrothiazine)
Ex: Cephalothin

h ~ 0.25 Å

 S at pos 1
(C3=C4 double bond)

CARBACEPHEM
Ex: Loracarbef

 C at pos 1

Click to download full resolution via product page

Caption: Structural classification of bicyclic beta-lactams based on ring fusion size and

heteroatom substitution.

Key Physical Properties
Infrared (IR) Spectroscopy: The Strain Sensor
The carbonyl stretching frequency (

) is the most direct physical proxy for ring strain and biological acylating power.[1]

Normal Amide: ~1650–1690 cm

-Lactam: >1760 cm

As ring strain increases (higher h), the C=O bond character becomes more "ketone-like"

(shorter, stiffer) because the nitrogen lone pair cannot donate electron density into the C-N

bond.

Ultraviolet (UV) Absorption

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b2828088/docs?utm_src=pdf-body-img#physical-properties-of-bicyclic-lactams-a-structural-reactivity-guide
https://applications.emro.who.int/imemrf/J_Taibah_Univ_Med_Sci/J_Taibah_Univ_Med_Sci_2014_9_3_178_181.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2828088?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


UV characteristics are critical for HPLC detection and studying conjugation.[1]

Penicillins: Weak end-absorption <220 nm.[1] Detection often relies on derivatization or

monitoring benzenoid bands (~257 nm) if phenyl groups are present.[1]

Cephalosporins: Strong absorption

~260 nm due to the enamine chromophore (

) in the dihydrothiazine ring.[1]

Carbapenems: Distinct

~297–300 nm due to the conjugated system (

).[1] Loss of this peak is a standard assay for hydrolysis.[1]

Comparative Data Table
Property

Penicillin G
(Penam)

Cephalothin
(Cephem)

Imipenem
(Carbapenem)

MW ( g/mol ) 334.4 396.4 299.4

IR

(

-lactam)

1765 – 1770 cm 1760 – 1780 cm ~1770 – 1790 cm

UV < 220 nm (weak) 260 nm
299 nm (

)

Woodward h ~0.45 Å ~0.25 Å ~0.55 Å

pKa (COOH) 2.76 2.5 3.2

pKa (Amine) N/A N/A 9.9

LogP 1.83 0.45 -3.70 (Zwitterionic)

Aqueous Solubility High (Na/K salts) Moderate
Moderate (~10

mg/mL)
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Stability & Hydrolysis Kinetics
The instability of

-lactams is a double-edged sword: essential for mechanism of action (acylation of PBP) but
detrimental for shelf-life.

Chemical Hydrolysis Mechanism
In alkaline conditions (pH > 8), hydroxide ions attack the

-lactam carbonyl. The reaction proceeds via a tetrahedral intermediate.[1] For carbapenems,
this reaction is extremely fast due to high ring strain.[1]

Enzymatic Hydrolysis (Resistance)
Penicillins: Easily hydrolyzed by Serine

-lactamases (Classes A, C, D).[2][3]

Carbapenems: Structurally resistant to many Serine

-lactamases due to the trans-6-hydroxyethyl configuration (steric hindrance) but susceptible
to Metallo-

-lactamases (Class B) and specific Carbapenemases (KPC).

Intact Beta-Lactam
(High Strain Energy)

Tetrahedral Intermediate
(Oxyanion)

 Nucleophilic Attack
(Rate Limiting) Hydrolyzed Product

(Beta-Amino Acid)

 Ring Opening
(Strain Release)Nucleophile

(OH- or Serine-OH)

Click to download full resolution via product page

Caption: General mechanism of beta-lactam ring opening via nucleophilic attack.

Experimental Protocols
Protocol: Determination of Hydrolysis Kinetics (Alkaline
Stress)
Objective: Calculate the pseudo-first-order rate constant (
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) for

-lactam degradation at pH 10.

Reagents:

Phosphate buffer (10 mM, pH 7.4)

Sodium Hydroxide (0.1 M NaOH)

HPLC-grade Acetonitrile

Analyte (e.g., Imipenem, Penicillin G)[4][5][6][7][8]

Workflow:

Preparation: Dissolve analyte to 1 mM in Phosphate buffer (Control) and Phosphate buffer

adjusted to pH 10 with NaOH (Test).

Incubation: Maintain solutions at 25°C or 37°C in a thermostatic bath.

Sampling:

Aliquot 50

L every 10 minutes for 1 hour.

Quench: Immediately add 50

L of 0.1 M HCl or Acetate buffer (pH 4.0) to stop the reaction.

Quantification (HPLC-UV):

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5

m).

Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (Isocratic, ratio depends on LogP,

e.g., 90:10 for Imipenem, 60:40 for Penicillin G).
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Detection: 210 nm (Penicillin), 260 nm (Cephalothin), 300 nm (Imipenem).[1]

Calculation:

Plot

vs. time.[1]

Slope =

.

Half-life

.[1]

Validation Criteria:

Linearity (

) of the kinetic plot should be > 0.98.[1][9]

Control sample (pH 7.[1]4) degradation should be < 5% over the time course.[1]

Protocol: Spectrophotometric Determination of
Carbapenem Hydrolysis
Objective: Rapidly assess carbapenem stability using its unique UV signature.

Blank: PBS buffer in a quartz cuvette.

Sample: Prepare 100

M Imipenem in PBS.

Scan: Record spectrum 250–350 nm. Note

at ~299 nm.[1][10]

Reaction: Add
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-lactamase enzyme or NaOH.

Monitor: Track absorbance decay at 299 nm (

).

Result: Loss of

indicates ring opening (loss of conjugation).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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